molecular formula C8H11ClN2O2 B1288734 Benzyl carbazate hydrochloride CAS No. 2540-62-7

Benzyl carbazate hydrochloride

Cat. No. B1288734
CAS RN: 2540-62-7
M. Wt: 202.64 g/mol
InChI Key: VAVRLZSOYQZLMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[a]carbazole derivatives is described in several papers. For instance, a Rh(iii)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds is used to synthesize benzo[a]carbazoles with high regio-selectivity and atom-efficiency . Another approach involves the photochemical annulation of 2-chloroindole-3-carbaldehydes with styrenes to produce benzo[c]carbazoles . Additionally, visible-light-induced tandem reactions have been employed to synthesize benzo[a]carbazoles from tetrahydronaphthalene and arylhydrazine hydrochlorides . These methods demonstrate the versatility and innovation in the synthesis of carbazole derivatives.

Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by the presence of a nitrogen atom within the central ring, which can participate in hydrogen bonding and influence the electronic properties of the molecule. The papers describe various substitutions on the carbazole core, such as hydroxy groups , NH units , and cyano groups , which can significantly alter the compound's binding affinities, reactivity, and overall behavior.

Chemical Reactions Analysis

Carbazole derivatives undergo a variety of chemical reactions. For example, the electrochemical amidation of benzoyl hydrazine/carbazate with primary/secondary amines via C(sp2)-N bond cleavage and formation is discussed . The Bronsted acidic ionic liquid-catalyzed synthesis of benzo[a]carbazole from renewable acetol and 2-phenylindoles involves a Heyns-type rearrangement and intramolecular olefination . These reactions highlight the reactivity of carbazole derivatives and their potential for creating complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. The presence of substituents can affect the compound's solubility, melting point, and stability. For instance, the binding affinities of benzo[a]carbazoles for the estrogen receptor are affected by the position of hydroxy groups on the aromatic rings . The regioselective synthesis of benzo[b]carbazoles demonstrates the importance of reaction conditions in determining the properties of the final product .

Scientific Research Applications

  • Chemosensor Development Benzyl carbazate hydrochloride has been utilized in the development of colorimetric chemosensors. For example, Park et al. (2021) synthesized a benzyl carbazate-based colorimetric chemosensor for the relay detection of Cu2+ and S2− in aqueous media. This chemosensor exhibited the ability to detect these ions with color variations, demonstrating its potential in environmental and biological applications (Park et al., 2021).

  • Synthesis of Schiff and Mannich Bases Benzyl carbazate hydrochloride is instrumental in the synthesis of Schiff and Mannich bases. Bekircan and Bektaş (2008) reported the synthesis of Schiff and Mannich bases of Isatin derivatives, utilizing benzyl carbazate in the process. These bases have diverse applications, including potential pharmaceutical uses (Bekircan & Bektaş, 2008).

  • Formation of Schiff Bases with Ketones Nithya et al. (2017) explored the condensation reaction of benzyl carbazate with various ketones, leading to the formation of Schiff bases. These compounds were characterized for their properties and potential applications in material science and chemistry (Nithya et al., 2017).

  • Complexes with Palladium and Platinum Benzyl carbazate hydrochloride plays a role in forming complexes with metals like platinum and palladium. Rodrigues et al. (2015) synthesized platinum(II) complexes with benzyl carbazate, which showed promise as antitumor agents. The study highlights the potential of benzyl carbazate in developing new chemotherapeutic agents (Rodrigues et al., 2015).

  • Fluorescent Chemosensors Kim et al. (2019) developed a benzyl carbazate-based fluorescent chemosensor for Zn2+ detection. This sensor demonstrated the potential for practical applications, including environmental monitoring and biological imaging (Kim et al., 2019).

Safety And Hazards

Benzyl carbazate can cause skin irritation and serious eye damage . It may cause drowsiness or dizziness and is suspected of damaging fertility or the unborn child . It may cause damage to organs (central nervous system, kidney, liver) through prolonged or repeated exposure . It may be fatal if swallowed and enters airways .

Future Directions

Benzyl carbazate is an important organic intermediate that can be used to prepare plant protection agents and transaminase inhibitors . It has a wide range of uses in pesticide and pharmaceutical synthesis . Future research may focus on the development of new synthesis methods and applications for Benzyl carbazate.

properties

IUPAC Name

benzyl N-aminocarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c9-10-8(11)12-6-7-4-2-1-3-5-7;/h1-5H,6,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVRLZSOYQZLMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614397
Record name Benzyl hydrazinecarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl carbazate hydrochloride

CAS RN

2540-62-7
Record name Benzyl carbazate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002540627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2540-62-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl hydrazinecarboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYL CARBAZATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1L7S073N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LA Carpino - Journal of the American Chemical Society, 1957 - ACS Publications
Acid hydrazides were found by Curtius3 to be oxidized by iodine to the corresponding diacylhydrazines. The present communication shows that in the presence of an excess of …
Number of citations: 35 pubs.acs.org

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